molecular formula C20H19N3O4 B7785752 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide

Cat. No.: B7785752
M. Wt: 365.4 g/mol
InChI Key: QPCYFHHIFXFAKX-UHFFFAOYSA-N
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Description

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide is a chemical compound with a unique structure and diverse applications in various fields. It is known for its significant biological activity and has been the subject of extensive research due to its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide involves several steps, including the hydrolysis of D-2,2-dimethyltetrahydrothiazole-4-carboxylic acid and the conversion of L-tartaric acid into Lentinite . The reaction conditions typically involve specific pH levels and temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced technologies and equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogenated hydrocarbons, manganese catalysts, and magnesium metal . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced biological activity and improved stability.

Scientific Research Applications

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. It is studied for its potential therapeutic effects, including its ability to modulate cell function and signal transduction. In addition, this compound is used in environmental research to understand its impact on ecosystems and in industrial research to develop new materials and processes.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors and modulating signal transduction pathways, leading to changes in cell function and behavior . The precise molecular targets and pathways involved are the subject of ongoing research.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-20(2)10-12-6-5-9-15(18(12)27-20)26-11-16(24)22-23-17-13-7-3-4-8-14(13)21-19(17)25/h3-9H,10-11H2,1-2H3,(H,22,24)(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCYFHHIFXFAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC3=C4C=CC=CC4=NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC3=C4C=CC=CC4=NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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